Lipophilicity Advantage of the Cyclopropyl Group: LogP Comparison vs. 3-Furanmethanol
The introduction of the cyclopropyl group at the 2-position elevates the predicted LogP of (2-cyclopropylfuran-3-yl)methanol to 1.65, compared with 0.77 for the unsubstituted parent compound 3-furanmethanol [1]. This is a net increase of +0.88 log units, corresponding to an approximately 7.6-fold increase in the octanol-water partition coefficient. This difference is meaningful for building block selection: the higher lipophilicity can improve passive membrane permeability of final drug candidates incorporating this scaffold, while the retained TPSA of 33.37 Ų maintains sufficient polarity for aqueous solubility .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.6493 (Leyan predicted value) |
| Comparator Or Baseline | 3-Furanmethanol (CAS 4412-91-3): AlogP 0.77 |
| Quantified Difference | ΔLogP = +0.88 (approx. 7.6× increase in partition coefficient) |
| Conditions | Predicted/calculated LogP values from supplier data; experimental LogP not reported |
Why This Matters
This quantifies the lipophilicity benefit of the cyclopropyl modification, directly informing medicinal chemists about the expected impact on membrane permeability when this building block is incorporated into lead compounds.
- [1] Way2Drug. Furan-3-Ylmethanol – Molecular Properties. AlogP 0.77. View Source
